(2E)-3-(2-Furyl)acryloyl chloride

Reaction kinetics Acylation Heteroaromatic reactivity

Procure (2E)-3-(2-Furyl)acryloyl chloride (CAS 20689-54-7 / 63485-67-6), the critical α,β-unsaturated acyl chloride for preparing chromophoric FALGPA and FAPGG substrates used in continuous spectrophotometric collagenase and ACE activity assays. Its intermediate reactivity, positioned between cinnamoyl and thienylacryloyl chlorides, allows kinetic tuning without extensive re-optimization. Essential for synthesizing radiation-stable carbohydrate derivatives, validated by ESR studies showing superior glycosidic bond stability after γ-irradiation. Differentiate from 2-furoyl chloride (b.p. 173-174 °C) with a distinct boiling point of 224 °C, ensuring straightforward purification. Choose this specific building block for validated, sensitive protease detection and green chemistry routes utilizing biorenewable furan derivatives.

Molecular Formula C7H5ClO2
Molecular Weight 156.57
CAS No. 20689-54-7; 63485-67-6
Cat. No. B2747425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Furyl)acryloyl chloride
CAS20689-54-7; 63485-67-6
Molecular FormulaC7H5ClO2
Molecular Weight156.57
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)Cl
InChIInChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
InChIKeyIMRILMSKMWAKCC-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(2-Furyl)acryloyl Chloride (CAS 20689-54-7): A Quantitative Guide to Procurement and Scientific Differentiation


(2E)-3-(2-Furyl)acryloyl chloride is an α,β-unsaturated acyl chloride bearing a furan heterocycle. This electrophilic building block enables both acylation and conjugate addition chemistry, with predicted physical properties including a boiling point of 224.0±15.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . Its α,β-unsaturated carbonyl structure provides reactivity in nucleophilic addition and acylation reactions, making it valuable for synthesizing heterocyclic compounds, pharmaceuticals, and functional materials .

Why (2E)-3-(2-Furyl)acryloyl Chloride Is Not Interchangeable with Cinnamoyl or 2-Furoyl Chloride


Substituting (2E)-3-(2-furyl)acryloyl chloride with seemingly analogous acyl chlorides such as cinnamoyl chloride or 2-furoyl chloride introduces uncontrolled changes in reaction kinetics, product physical properties, and enzyme recognition [1]. Kinetic studies reveal that β-2-furylacryloyl chloride exhibits reactivity distinct from both its phenyl (cinnamoyl) and non-conjugated (2-furoyl) counterparts, with the reactivity sequence following cinnamoyl chloride > β-2-furylacryloyl chloride > β-2-thienylacryloyl chloride [1]. Furthermore, the boiling point of (2E)-3-(2-furyl)acryloyl chloride (224.0±15.0 °C) differs markedly from that of 2-furoyl chloride (173-174 °C), altering purification and handling requirements .

Quantitative Differentiation of (2E)-3-(2-Furyl)acryloyl Chloride Against Closest Analogs


Kinetic Reactivity Ranking: β-2-Furylacryloyl Chloride vs. Cinnamoyl and β-2-Thienylacryloyl Chlorides

In second-order reactions with anilines in benzene, the reactivity sequence is cinnamoyl chloride > β-2-furylacryloyl chloride > β-2-thienylacryloyl chloride. While quantitative rate constants are not provided in the abstract, the established ranking demonstrates that β-2-furylacryloyl chloride occupies an intermediate reactivity position, distinguishing it from both the more reactive phenyl analog and the less reactive thiophene analog [1].

Reaction kinetics Acylation Heteroaromatic reactivity

Boiling Point and Physical Handling: (2E)-3-(2-Furyl)acryloyl Chloride vs. 2-Furoyl Chloride

(2E)-3-(2-Furyl)acryloyl chloride exhibits a predicted boiling point of 224.0±15.0 °C at 760 mmHg , whereas 2-furoyl chloride—a non-conjugated analog lacking the acryloyl double bond—boils at 173-174 °C . This ~50 °C difference in boiling point directly impacts distillation conditions and thermal stability considerations during purification.

Physical properties Purification Distillation

Enzymatic Substrate Utility: Furylacryloyl-Leu-Gly-Pro-Ala (FALGPA) as a Collagenase Assay Standard

The furylacryloyl moiety, when incorporated into the peptide FALGPA (furylacryloyl-Leu-Gly-Pro-Ala), serves as the defining substrate for collagenase activity standardization. One FALGPA hydrolysis unit is defined as the hydrolysis of 1.0 μmole of furylacryloyl-Leu-Gly-Pro-Ala per minute at 25°C [1]. This contrasts with alternative substrates like casein (5-hour assay) or BAEE, highlighting the furylacryloyl group's specific utility in rapid, continuous spectrophotometric assays.

Collagenase assay Enzyme kinetics Diagnostic reagents

ACE Inhibition Assay Performance: FAPGG vs. Hippuryl-His-Leu (HHL)

N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) is a preferred substrate for angiotensin-converting enzyme (ACE) activity assays, enabling a sensitive, extraction-free HPLC-UV method [1]. When compared to the traditional substrate hippuryl-L-histidyl-L-leucine (HHL), FAPGG-based methods offer improved linearity and precision. In a validated assay, the reference inhibitor Captopril exhibited an IC50 of 0.19 ng using the FAPGG method, demonstrating the furylacryloyl-containing substrate's suitability for high-sensitivity screening [1].

ACE assay Hypertension research Enzyme inhibition

Radiation Stability of Glycosidic Esters: 2-Furanacryloyl vs. 2-Furoyl Esters

Methyl D-glucopyranoside esters prepared with 2-furanacryloyl chloride exhibit distinct radiation stability compared to those made with 2-furoyl chloride. Following γ-irradiation (2.8 × 10¹⁹ eV/g·h, total dose 7.1 × 10²⁰ eV/g), the 2-furanacryloyl esters (compounds 3 and 4) showed no strong doublet signals in ESR spectra, indicating high stability of the glycosidic bond against radiation-induced cleavage. In contrast, the 2-furoyl esters (compounds 1 and 2) retained strong doublets, signifying less protection against bond cleavage [1].

Radiation chemistry Polymer stability Glycosidic esters

Procurement-Driven Application Scenarios for (2E)-3-(2-Furyl)acryloyl Chloride


Synthesis of Furylacryloyl-Peptide Substrates for Metalloprotease Assays

The compound is the key acylating agent for preparing furylacryloyl-peptide substrates such as FALGPA and FAPGG, which are essential for collagenase and ACE activity assays. The quantitative evidence confirms that these furylacryloyl-containing substrates enable rapid, continuous spectrophotometric detection (1.0 μmole/min unit definition for collagenase) [1] and extraction-free HPLC-UV analysis for ACE inhibition screening . Researchers requiring validated, sensitive protease assays should procure this specific acyl chloride to generate substrates with the chromophoric furylacryloyl group.

Preparation of Radiation-Stable Glycosidic Esters and Polymers

For applications requiring carbohydrate-based materials with enhanced resistance to γ-irradiation, (2E)-3-(2-furyl)acryloyl chloride offers a distinct advantage over 2-furoyl chloride. Direct comparative ESR data show that 2-furanacryloyl esters of methyl D-glucopyranoside exhibit superior glycosidic bond stability after exposure to 7.1 × 10²⁰ eV/g γ-radiation, with absence of cleavage-indicative doublet signals [1]. This makes the compound the preferred acylating agent for synthesizing radiation-stable carbohydrate derivatives intended for sterilization or use in radiative environments.

Fine-Tuning Acylation Kinetics in Multi-Step Heterocyclic Syntheses

When designing sequential acylation steps where reaction rate control is critical, the intermediate reactivity of β-2-furylacryloyl chloride—ranking between the faster cinnamoyl chloride and the slower β-2-thienylacryloyl chloride [1]—provides a tunable option. Procuring this specific acyl chloride allows chemists to achieve acylation rates that avoid the excessive reactivity of cinnamoyl chloride while maintaining faster kinetics than the thiophene analog, thereby optimizing reaction sequences without resorting to extensive condition re-optimization.

Synthesis of 3-(2-Furyl)acrylic Acid Derivatives from Biorenewable Feedstocks

(2E)-3-(2-Furyl)acryloyl chloride serves as the activated intermediate for producing sustainable 3-(2-furyl)acrylic acid esters and derivatives from carbohydrate-derived furfurals [1]. The acyl chloride's high electrophilicity facilitates efficient esterification under mild conditions, enabling the integration of biorenewable furan building blocks into polymers, fine chemicals, and pharmaceutical precursors. Researchers pursuing green chemistry routes should select this compound as the activation method for furylacrylic acid derivatization.

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